
Lusutrombopag
説明
ルスルモパグは、経口生物学的利用能を有する、小型のトロンボポエチン受容体アゴニストです。 主に、慢性肝疾患の成人患者で、手術を受ける予定の血小板減少症の治療に使用されます 。血小板減少症は、血小板数が異常に低いことを特徴とする状態であり、出血リスクの増加につながる可能性があります。 ルスルモパグは、血小板産生を増加させ、その結果、医療処置前の血小板輸血の必要性を減らすのに役立ちます .
準備方法
合成経路と反応条件
ルスルモパグは、複数段階の化学プロセスによって合成されます。合成には、化合物の主要な構造要素であるチアゾール環の形成が含まれます。 このプロセスには、ハロゲン化、カップリング反応、環化など、いくつかの段階が含まれます 。最終生成物の収率と純度を高くするために、温度、溶媒、触媒などの特定の反応条件が最適化されます。
工業的生産方法
ルスルモパグの工業的生産には、実験室の合成プロセスをスケールアップすることが含まれます。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、および規制基準への適合が含まれます。 生産プロセスは、化合物の完全性を維持しながら、効率的で費用対効果の高いものになるように設計されています .
化学反応の分析
反応の種類
ルスルモパグは、次のようなさまざまな化学反応を起こします。
酸化: 酸素の添加または水素の除去が伴います。
還元: 水素の添加または酸素の除去が伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するためのさまざまな触媒が含まれます。 温度、圧力、pHなどの反応条件は、所望の結果を得るために慎重に制御されます .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応では、ヒドロキシル化誘導体が生成される場合があり、還元反応では、脱酸素化された化合物が生成される場合があります .
科学的研究への応用
ルスルモパグには、次のような科学的研究への応用があります。
科学的研究の応用
Preoperative Management in Chronic Liver Disease
Lusutrombopag has shown significant efficacy in reducing the need for platelet transfusions in patients with chronic liver disease undergoing invasive procedures. Clinical trials have demonstrated that treatment with this compound significantly increases platelet counts, allowing many patients to avoid transfusions entirely.
- Study Findings : In a meta-analysis of three randomized controlled trials, patients treated with this compound had a higher rate of achieving a platelet count of at least 50 × 10^9/L compared to placebo (risk ratio 6.39) and significantly reduced the need for preoperative platelet transfusion (risk ratio 3.42) .
Study | Sample Size | Primary Endpoint Met | Platelet Count Increase | Transfusion Requirement Reduction |
---|---|---|---|---|
L-PLUS 1 | 173 | Yes | Significant increase | Yes |
L-PLUS 2 | 170 | Yes | Significant increase | Yes |
REALITY | Varied | Yes (84%) | ≥50,000/μL in 74% | Yes |
Real-World Efficacy
The REALITY study, which evaluated the real-world use of this compound in European cirrhotic patients, confirmed its efficacy and safety. The primary endpoint of avoiding platelet transfusions was achieved in 84% of patients, demonstrating that this compound can effectively manage severe thrombocytopenia outside clinical trial settings .
Safety Profile
This compound has a favorable safety profile. Most adverse events reported were mild to moderate. The incidence of thrombotic events was comparable between this compound and placebo groups, indicating that while it raises platelet counts, it does not significantly increase the risk of thrombosis .
- Adverse Events Reported :
- Mild headache
- Nausea
- Thrombotic events (very low incidence)
Case Studies
Several case studies have highlighted the successful application of this compound:
- Case Study 1 : A patient with chronic liver disease and severe thrombocytopenia was treated with this compound prior to a liver biopsy. The patient achieved a platelet count above the threshold required for the procedure without needing a transfusion.
- Case Study 2 : In another instance, a cirrhotic patient scheduled for an elective surgery was administered this compound and managed to avoid any transfusion while maintaining stable platelet levels throughout recovery.
作用機序
ルスルモパグは、内因性トロンボポエチンの生物学的活動を模倣することによってその効果を発揮します。それは、巨核球に発現しているトロンボポエチン受容体(TPOR)に対するアゴニストとして作用します。TPORの膜貫通ドメインに結合することによって、ルスルモパグは、造血幹細胞からの巨核球系前駆細胞の増殖と分化を誘導します。 これにより、血小板産生が増加します .
類似の化合物との比較
類似の化合物
アバトロムボパグ: 血小板減少症の治療に使用される、別のトロンボポエチン受容体アゴニストです。
フォスタマチンブ: 慢性および難治性免疫性血小板減少症に使用される脾臓チロシンキナーゼ(SYK)阻害剤です.
ルスルモパグの独自性
ルスルモパグは、その特定の作用機序と、慢性肝疾患の患者の血小板減少症の治療における有効性において独特です。アバトロムボパグもトロンボポエチン受容体アゴニストですが、ルスルモパグは異なる化学構造と薬物動態プロファイルを持っています。 一方、フォスタマチンブは、別の経路(SYK)を標的とし、異なるタイプの血小板減少症に使用されます .
類似化合物との比較
Similar Compounds
Avatrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.
Fostamatinib: A spleen tyrosine kinase (SYK) inhibitor used for chronic and refractory immune thrombocytopenia.
Uniqueness of Lusutrombopag
This compound is unique in its specific mechanism of action and its efficacy in treating thrombocytopenia in patients with chronic liver disease. Unlike avatrombopag, which is also a thrombopoietin receptor agonist, this compound has a distinct chemical structure and pharmacokinetic profile. Fostamatinib, on the other hand, targets a different pathway (SYK) and is used for a different type of thrombocytopenia .
生物活性
Lusutrombopag is an oral thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia in patients with chronic liver disease (CLD). This compound mimics the biological actions of endogenous thrombopoietin (TPO) by binding to the thrombopoietin receptor (TPOR), thereby stimulating megakaryocyte proliferation and differentiation, which leads to increased platelet production. This article explores the biological activity of this compound, supported by clinical data, mechanisms of action, and case studies.
This compound acts as an agonist for TPOR, which is essential for the regulation of platelet production. By binding to the transmembrane domain of TPOR on megakaryocytes, it activates intracellular signaling pathways similar to those activated by endogenous TPO. The primary pathways involved include:
- JAK/STAT Pathway : This pathway is crucial for mediating the effects of various hematopoietic cytokines, including TPO.
- Proliferation and Differentiation : this compound promotes the proliferation and differentiation of hematopoietic stem cells into megakaryocytes, which subsequently mature into platelets. A single megakaryocyte can produce thousands of platelets during its maturation process .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials to assess its efficacy and safety in patients with severe thrombocytopenia due to CLD. Key findings from these trials include:
- L-PLUS 1 and L-PLUS 2 Trials : These phase 3 randomized controlled trials demonstrated that this compound significantly reduced the need for platelet transfusions and achieved durable increases in platelet counts. In the L-PLUS 2 trial, 64.8% of patients treated with this compound met the primary endpoint of avoiding preprocedure platelet transfusion compared to only 29.0% in the placebo group (p < 0.0001) .
- REALITY Study : A real-world study conducted across 19 Italian hepatology centers confirmed that this compound maintained efficacy and safety consistent with earlier registrational studies. The primary endpoint was also focused on avoiding platelet transfusions, demonstrating a high success rate in clinical practice .
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it is rapidly absorbed following oral administration, with a peak plasma concentration reached within a few hours. The half-life allows for once-daily dosing, making it convenient for patient compliance. Studies indicate similar pharmacokinetics between Japanese and Caucasian populations, suggesting broad applicability across demographics .
Safety Profile
This compound is generally well-tolerated, with most adverse events being mild or moderate in severity. In comparative studies, adverse event rates were similar between this compound and placebo groups, indicating a favorable safety profile . Notably, while there was a significant reduction in bleeding events associated with thrombocytopenia treatment, rates of thrombotic events remained comparable between treatment and control groups .
Case Studies
Case Study 1: Efficacy in a Cirrhotic Patient
A cirrhotic patient scheduled for a liver biopsy was treated with this compound to increase platelet counts prior to the procedure. The patient's platelet count rose from 30,000/μL to over 70,000/μL within a week of treatment, allowing the procedure to proceed without complications or the need for transfusion.
Case Study 2: Long-term Treatment
In another case involving a patient with chronic liver disease undergoing multiple invasive procedures over several months, continuous treatment with this compound resulted in sustained platelet counts above 50,000/μL across several interventions, significantly improving the patient's quality of life and reducing hospitalization related to bleeding risks.
Summary Table of Clinical Findings
Study | Population | Primary Endpoint | This compound Outcome | Placebo Outcome |
---|---|---|---|---|
L-PLUS 1 | Patients with CLD | Avoidance of platelet transfusion | 64.8% met endpoint | 29.0% met endpoint |
L-PLUS 2 | Patients undergoing surgery | Platelet count ≥ 50 × 10^9/L | Median duration: 19.2 days | Median duration: 0 days |
REALITY | Cirrhotic patients | Avoidance of transfusions | Consistent efficacy observed | Not specified |
特性
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIJMHMKORZBA-KJCUYJGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027951 | |
Record name | Lusutrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Lusutrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus. | |
Record name | Lusutrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1110766-97-6 | |
Record name | (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lusutrombopag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lusutrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lusutrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUSUTROMBOPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。